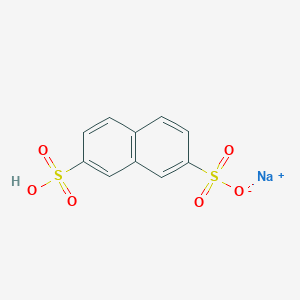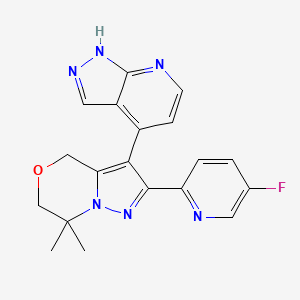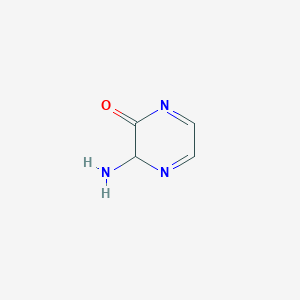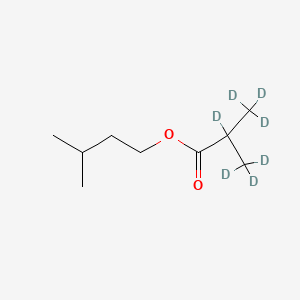![molecular formula C38H42Cl2N8O5 B12363959 5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12363959.png)
5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including piperidine, pyridine, and carboxamide, which contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetyl group: Acetylation of the piperidine ring using acetic anhydride or acetyl chloride.
Coupling reactions: Formation of the pyridine and phenyl rings through cross-coupling reactions such as Suzuki or Heck reactions.
Final assembly: Coupling of the various intermediates to form the final compound, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions to maximize yield.
Purification techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Quality control: Implementing rigorous quality control measures to ensure consistency and reproducibility of the final product.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups such as alcohols to carbonyl compounds.
Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X).
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of an alcohol group would yield a carbonyl compound, while reduction of a nitro group would yield an amine.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly for targeting specific biological pathways.
Industry: As a precursor for the synthesis of advanced materials with unique properties.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Potential mechanisms include:
Binding to receptors: The compound may bind to specific receptors on the surface of cells, modulating their activity.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, affecting various biochemical pathways.
Modulation of signaling pathways: The compound may influence intracellular signaling pathways, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
- **5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties. Comparison with similar compounds would involve analyzing differences in functional groups, molecular targets, and biological activities.
属性
分子式 |
C38H42Cl2N8O5 |
|---|---|
分子量 |
761.7 g/mol |
IUPAC 名称 |
5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C38H42Cl2N8O5/c1-22(49)48-15-12-25(13-16-48)43-19-24-20-44-31(17-32(24)52-2)37(51)46-30-6-4-5-28(34(30)39)36-35(40)27(11-14-42-36)29-9-7-23(38(47-29)53-3)18-41-21-26-8-10-33(50)45-26/h4-7,9,11,14,17,20,25-26,41,43H,8,10,12-13,15-16,18-19,21H2,1-3H3,(H,45,50)(H,46,51)/t26-/m0/s1 |
InChI 键 |
IJZMUTFIXBQEQY-SANMLTNESA-N |
手性 SMILES |
CC(=O)N1CCC(CC1)NCC2=CN=C(C=C2OC)C(=O)NC3=CC=CC(=C3Cl)C4=NC=CC(=C4Cl)C5=NC(=C(C=C5)CNC[C@@H]6CCC(=O)N6)OC |
规范 SMILES |
CC(=O)N1CCC(CC1)NCC2=CN=C(C=C2OC)C(=O)NC3=CC=CC(=C3Cl)C4=NC=CC(=C4Cl)C5=NC(=C(C=C5)CNCC6CCC(=O)N6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)

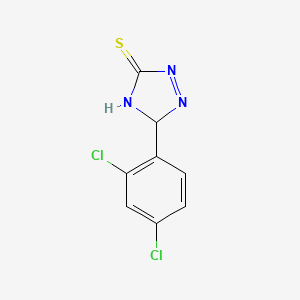
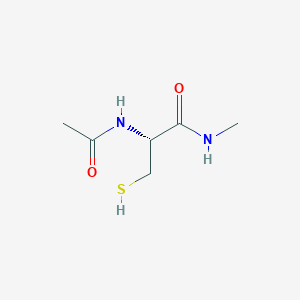
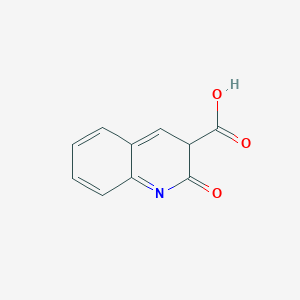
![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)
